molecular formula C12H11NO B13827931 2-Benzylpyridin-3-ol CAS No. 38186-81-1

2-Benzylpyridin-3-ol

Cat. No.: B13827931
CAS No.: 38186-81-1
M. Wt: 185.22 g/mol
InChI Key: HCYPLVRCMKMBOZ-UHFFFAOYSA-N
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Description

2-Benzylpyridin-3-ol is an organic compound belonging to the class of pyridine derivatives It features a benzyl group attached to the second carbon of a pyridine ring, with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyridin-3-ol typically involves the reaction of pyridine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridin-3-ol reacts with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like benzyl chloride or bromide in the presence of a base are typical for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpyridinone, while reduction can produce benzylpyridinol derivatives.

Scientific Research Applications

2-Benzylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Benzylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Benzylpyridine: The benzyl group is attached to a different position, altering its chemical properties and reactivity.

    2-Phenylpyridine: Features a phenyl group instead of a benzyl group, affecting its steric and electronic properties.

Uniqueness: 2-Benzylpyridin-3-ol is unique due to the presence of both a benzyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities

Properties

CAS No.

38186-81-1

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-benzylpyridin-3-ol

InChI

InChI=1S/C12H11NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

HCYPLVRCMKMBOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC=N2)O

Origin of Product

United States

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